N-(4-Butyl-6-methyl-2-pyrimidinyl)-P-toluenesulfonamide
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Overview
Description
N-(4-Butyl-6-methyl-2-pyrimidinyl)-P-toluenesulfonamide is a chemical compound with the molecular formula C15H20N4O2S and a molecular weight of 320.416 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with butyl and methyl groups, and a toluenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butyl-6-methyl-2-pyrimidinyl)-P-toluenesulfonamide typically involves the reaction of 4-butyl-6-methyl-2-pyrimidinamine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butyl-6-methyl-2-pyrimidinyl)-P-toluenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Butyl-6-methyl-2-pyrimidinyl)-P-toluenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Butyl-6-methyl-2-pyrimidinyl)-P-toluenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Isobutyl-6-methyl-2-pyrimidinyl)-P-toluenesulfonamide
- N-(4-Methyl-6-propyl-2-pyrimidinyl)-P-toluenesulfonamide
- N-(4-Heptyl-6-methyl-2-pyrimidinyl)-P-toluenesulfonamide
Uniqueness
N-(4-Butyl-6-methyl-2-pyrimidinyl)-P-toluenesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the butyl group can affect the compound’s lipophilicity and its ability to interact with hydrophobic pockets in biological targets .
Properties
CAS No. |
93150-28-8 |
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Molecular Formula |
C16H21N3O2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(4-butyl-6-methylpyrimidin-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H21N3O2S/c1-4-5-6-14-11-13(3)17-16(18-14)19-22(20,21)15-9-7-12(2)8-10-15/h7-11H,4-6H2,1-3H3,(H,17,18,19) |
InChI Key |
HCJLBQXPBQNLOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=NC(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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